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For Researchers, Scientists, and Drug Development Professionals

Introduction
Venadaparib, also known as IDX-1197, is a potent, selective, and orally active inhibitor of Poly

(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] As a

hydrochloride salt, Venadaparib (CAS: 1681020-60-9) is under investigation for the treatment

of solid tumors, particularly those with homologous recombination deficiencies (HRD), such as

BRCA1/2 mutations.[4][5] Its mechanism of action relies on inducing synthetic lethality in

cancer cells by preventing the repair of DNA single-strand breaks (SSBs), which leads to the

accumulation of cytotoxic double-strand breaks (DSBs).[5][6] This technical guide provides a

comprehensive overview of the core physicochemical properties of Venadaparib
hydrochloride, details the experimental protocols for their determination, and illustrates its

mechanism of action.

Physicochemical Properties
The fundamental physicochemical characteristics of a drug molecule are critical determinants

of its pharmacokinetic and pharmacodynamic profile. The properties of Venadaparib
hydrochloride are summarized below.
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Property Value Source

IUPAC Name

4-(3-(3-

((cyclopropylamino)methyl)aze

tidine-1-carbonyl)-4-

fluorobenzyl)phthalazin-1(2H)-

one hydrochloride

[5]

Chemical Formula C23H24ClFN4O2 [5]

Molecular Weight 442.92 g/mol [5]

CAS Number 1681020-60-9 [4][5]

Solubility

Free Base:- In DMSO: 81

mg/mL (199.28 mM)- In

Ethanol: 5 mg/mL (12.3 mM)-

In Water:

InsolubleHydrochloride Salt:-

Aqueous: Described as having

"high solubility"

[1][7]

Melting Point Data not publicly available

pKa Data not publicly available

logP (Octanol/Water)
2.3 (Computed for free base,

XLogP3-AA)
[6]

Mechanism of Action: PARP Inhibition and Synthetic
Lethality
Venadaparib exerts its anticancer effects by targeting the DNA damage response (DDR)

pathway. It specifically inhibits PARP-1 and PARP-2, enzymes crucial for the repair of DNA

single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][6] In normal

cells, if SSBs are not repaired, they can be converted into more lethal double-strand breaks

(DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity Homologous

Recombination (HR) pathway.
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However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1 or BRCA2), DSBs

cannot be efficiently repaired. By inhibiting PARP with Venadaparib, the accumulation of

unrepaired SSBs leads to an increase in DSBs. The cell's inability to repair these DSBs results

in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[1][5]

Caption: Venadaparib inhibits PARP, leading to synthetic lethality in HR-deficient cancer cells.

Experimental Protocols
The determination of physicochemical properties requires standardized and reproducible

experimental methods. Below are detailed protocols for key parameters.

Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium

solubility.

Methodology:

Preparation: An excess amount of Venadaparib hydrochloride is added to a known volume

of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values) in a

sealed container.

Equilibration: The resulting suspension is agitated in a temperature-controlled environment

(e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached between the solid and dissolved drug.

Phase Separation: The undissolved solid is separated from the solution via centrifugation

and/or filtration (using a filter that does not adsorb the compound).

Quantification: The concentration of Venadaparib hydrochloride in the clear, saturated

supernatant is determined using a validated analytical method, such as High-Performance

Liquid Chromatography (HPLC) with UV detection.

Add Excess Compound
to Solvent
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(24-48h)

Centrifuge / Filter
to Separate Solid

Quantify Concentration
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Click to download full resolution via product page

Caption: Workflow for the shake-flask method of solubility determination.

Melting Point Determination
The melting point provides information on purity and identity. The capillary method is a

standard pharmacopeial technique.

Methodology:

Sample Preparation: A small amount of finely powdered, dry Venadaparib hydrochloride is

packed into a thin-walled capillary tube to a height of 2-3 mm.

Initial Heating: The capillary tube is placed in a heating block apparatus. The temperature is

raised rapidly to approximately 15-20°C below the expected melting point.

Final Heating: The heating rate is then slowed to 1-2°C per minute to allow for thermal

equilibrium.

Observation: The sample is observed through a magnifying lens. The temperature at which

the first drop of liquid appears (onset) and the temperature at which the entire solid phase

has liquefied (clear point) are recorded as the melting range.[8] A sharp melting range (e.g.,

0.5-1.0°C) is indicative of high purity.[8]
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Caption: Workflow for melting point determination using the capillary method.

pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at

different physiological pH values, which affects solubility, absorption, and receptor binding.
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Methodology:

Solution Preparation: A precise amount of Venadaparib hydrochloride is dissolved in a

suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with limited

aqueous solubility, to create a solution of known concentration.

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH

electrode and a magnetic stirrer.

Titration: A standardized titrant (e.g., NaOH for an acidic drug, or HCl for a basic drug) is

added in small, precise increments using a micro-burette.

Data Acquisition: The pH of the solution is recorded after each addition of titrant, once the

reading has stabilized.

Analysis: The pKa is determined from the resulting titration curve (pH vs. volume of titrant).

The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the

steepest portion of the curve (the inflection point).

Dissolve Compound
in Solvent

Add Standard Titrant
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Record pH after
each Addition
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Volume of Titrant

Calculate pKa from
Inflection Point

Click to download full resolution via product page

Caption: Workflow for pKa determination via potentiometric titration.

logP Determination (Shake-Flask HPLC Method)
The n-octanol/water partition coefficient (logP) is the primary measure of a compound's

lipophilicity, which influences its ability to cross biological membranes.

Methodology:

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate

buffer at pH 7.4) are mixed and allowed to pre-saturate each other for at least 24 hours.
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Partitioning: A small amount of Venadaparib is dissolved in one of the phases (or a stock

solution is added). The mixture is then shaken vigorously to facilitate partitioning between the

n-octanol and aqueous layers.

Equilibration: The mixture is left undisturbed or centrifuged to allow for complete separation

of the two phases.

Sampling: A precise aliquot is carefully removed from both the n-octanol and the aqueous

layers.

Quantification: The concentration of the compound in each phase is determined by HPLC.[9]

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this

value.[9]
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Caption: Workflow for logP determination via the shake-flask HPLC method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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